2,2-DIPHENYL-N-(2-PYRIMIDINYL)ACETAMIDE
Description
Properties
IUPAC Name |
2,2-diphenyl-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-17(21-18-19-12-7-13-20-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,16H,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTOETOBFKMZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2-pyrimidinyl)acetamide typically involves the reaction of 2-pyrimidinylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The pyrimidinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Diphenyl-N-(2-pyrimidinyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-(2-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The pyrimidinyl group can interact with nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table summarizes key structural and molecular features of 2,2-diphenyl-N-(2-pyrimidinyl)acetamide and related compounds:
Notes:
- *Calculated molecular weight for this compound based on formula C₁₈H₁₅N₃O.
- Structural variations significantly alter properties. For example, sulfonyl groups (e.g., ) improve aqueous solubility, while aromatic extensions (e.g., dimethoxyphenyl in ) may enhance π-π stacking.
Key Structural and Functional Differences
Substituent Effects on Hydrogen Bonding
The pyrimidinyl group in this compound provides two hydrogen-bond acceptors (N1 and N3 positions), enabling interactions with biological targets like kinases or proteases. In contrast, N-[4-(2-pyrimidinyloxy)phenyl]acetamide positions the pyrimidinyl moiety as an ether-linked substituent, reducing direct hydrogen-bonding capacity but increasing steric bulk.
Lipophilicity and Bioavailability
- Diphenylacetyl vs.
- Pyrimidinyl vs. Alkylamino Groups: Pyrimidinyl derivatives exhibit lower basicity than alkylamino-substituted analogs (e.g., ), which may reduce pH-dependent solubility but improve metabolic stability.
Q & A
Q. What synthetic routes are employed for the preparation of 2,2-diphenyl-N-(2-pyrimidinyl)acetamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation between pyrimidine derivatives and substituted acetamides. For analogous compounds, reagents such as potassium permanganate (oxidation), lithium aluminum hydride (reduction), and thiourea (sulfur incorporation) are used under controlled solvent conditions (e.g., DMF or THF) at elevated temperatures (60–100°C) . Purification methods like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) are critical to achieving >95% purity. Purity validation requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm). Pyrimidine ring protons appear as distinct doublets (δ 8.3–8.7 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the dihedral angle between phenyl and pyrimidine rings, which influences molecular packing .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of pyrimidine-acetamide bond formation?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidine nitrogen, favoring N-arylation. Catalysts like Pd(PPh3)4 enable Suzuki coupling for phenyl group introduction, while CuI promotes Ullmann-type reactions for heterocyclic linkages. Temperature gradients (80–120°C) are optimized via kinetic studies to minimize byproducts (e.g., dimerization) . Computational modeling (DFT) predicts transition states to rationalize selectivity .
Q. What methodologies are used to evaluate the compound’s biological activity, and how can contradictions in reported data be resolved?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) with positive controls (ciprofloxacin) .
- Anticancer Screening : MTT assay on cancer cell lines (IC50 determination), validated via flow cytometry for apoptosis markers .
- Data Reconciliation : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of dose-response curves and standardized protocols (CLSI guidelines) improve reproducibility .
Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability predictions?
Graph set analysis (Etter’s formalism) identifies robust hydrogen-bonding motifs (e.g., R₂²(8) rings between amide groups). These motifs influence solubility (via lattice energy) and hygroscopicity. For example, intermolecular N–H···O bonds reduce aqueous solubility but enhance thermal stability (TGA analysis, Δmelt > 200°C) .
Q. What computational strategies are employed to model structure-activity relationships (SAR) for therapeutic potential?
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase, PDB: 1M17). Pyrimidine and phenyl groups show π-π stacking with Tyr-845 .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with logP and bioavailability. 2-Pyrimidinyl groups enhance metabolic stability compared to thiazole analogs .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
